Glycine, N,N-dimethylglycyl-

Description

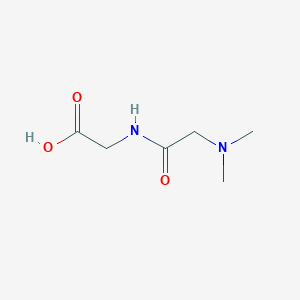

The exact mass of the compound Glycine, N,N-dimethylglycyl- is 160.08479225 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycine, N,N-dimethylglycyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N,N-dimethylglycyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(dimethylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8(2)4-5(9)7-3-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNONZTUQSPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311940 | |

| Record name | N,N-Dimethylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-43-2 | |

| Record name | N,N-Dimethylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Synonyms in Academic Literature

The compound N,N-Dimethylglycine is identified by a variety of names and synonyms across scientific and academic publications. This multiplicity of terms reflects its history and its chemical nature as a methylated derivative of glycine (B1666218). purebulk.com The systematic name for the compound is 2-(Dimethylamino)acetic acid. drugbank.com It is frequently referred to simply as Dimethylglycine or by the acronym DMG. ncats.io Other synonyms found in the literature include (dimethylamino)acetic acid and N-Methylsarcosine. drugbank.com

Historically, DMG was once designated as Vitamin B16, a term that has since been deprecated. purebulk.comwikipedia.org This classification was deemed inaccurate because the human body can synthesize DMG, and a dietary deficiency does not lead to any known adverse effects, which means it does not meet the formal definition of a vitamin. wikipedia.org

Interactive Data Table: Synonyms for N,N-Dimethylglycine

| Name | Type | Reference |

|---|---|---|

| N,N-Dimethylglycine | Common Name | ncats.io |

| Dimethylglycine (DMG) | Common Abbreviation | ncats.io |

| (dimethylamino)acetic acid | Synonym | drugbank.com |

| 2-(Dimethylamino)acetic acid | Systematic Name | drugbank.com |

| N-Methylsarcosine | Synonym | drugbank.com |

| Vitamin B16 | Obsolete/Historical | purebulk.comwikipedia.org |

Historical Perspectives on Its Discovery and Early Research Significance

The discovery of N,N-Dimethylglycine dates back to 1943, when it was identified as a component of pangamic acid, also known as vitamin B15. purebulk.com Subsequent research revealed that much of the biological activity attributed to pangamic acid was, in fact, due to its DMG content. purebulk.com This led to DMG being initially referred to as vitamin B16. purebulk.com

In its early years of study, DMG gained popularity among Russian athletes and cosmonauts, who believed it could enhance endurance and reduce fatigue. hmdb.ca Early research also explored its potential as an immunostimulant. mskcc.org In the 1970s and 1980s, it was used as a supplement in the diets of racehorses to improve performance. davincilabs.com Seminal research in the late 1970s and early 1980s began to formally investigate its effects on the immune system. For instance, a 1981 double-blind study involving human volunteers provided early indications that DMG could stimulate both humoral and cell-mediated immune responses. vetriscience.com These initial findings spurred further investigation into its role as a metabolic enhancer and immunomodulator. vetriscience.com

Position Within Key Biochemical Pathways

Biosynthesis and Formation

The primary route for N,N-dimethylglycine formation in mammals is through the metabolism of choline and betaine.

Role as an Intermediary Metabolite in Choline and Betaine Metabolism

N,N-Dimethylglycine is a crucial intermediate in the catabolism of choline. wikipedia.orgresearchgate.net Choline is first oxidized to betaine (trimethylglycine). rsc.org Betaine then serves as a methyl donor, and in the process of donating a methyl group, it is converted to N,N-dimethylglycine. wikipedia.orgmdpi.com This metabolic pathway is essential for various physiological processes, including the synthesis of the antioxidant glutathione, for which N,N-dimethylglycine can serve as a source of glycine. researchgate.net

Enzymatic Conversion from Glycine Betaine (Trimethylglycine)

The conversion of glycine betaine to N,N-dimethylglycine is a critical step in the methionine cycle and is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). rsc.orgwikipedia.orgnih.gov

Betaine-homocysteine S-methyltransferase (BHMT; EC 2.1.1.5) is a zinc-dependent enzyme that facilitates the transfer of a methyl group from glycine betaine to homocysteine, yielding N,N-dimethylglycine and methionine. rsc.orgwikipedia.orgnih.gov This reaction follows an ordered bi-bi kinetic mechanism, where homocysteine is the first substrate to bind to the enzyme, and methionine is the last product to be released. rsc.orgnih.govacs.org N,N-dimethylglycine itself can act as a potent inhibitor of BHMT activity. rsc.orgmdpi.com

The catalytic efficiency of BHMT is significant, with the enzyme being highly expressed in the liver and, in some species, the kidney and pancreas. rsc.orgnih.gov In the liver, BHMT is responsible for a substantial portion of homocysteine remethylation. nih.govnih.gov The active site of BHMT contains specific residues crucial for substrate binding, including Trp44 and Tyr160 for glycine betaine and Glu159 for homocysteine. nih.govacs.org

The primary enzyme responsible for the transfer of a methyl group from betaine is BHMT. rsc.org This process is a key component of the methionine cycle, which regenerates methionine from homocysteine. researchgate.net By transferring a methyl group from betaine, BHMT not only produces N,N-dimethylglycine but also contributes to the regulation of homocysteine levels, a critical factor in preventing hyperhomocysteinemia. rsc.orgnih.gov

Alternative Biosynthetic Routes in Microorganisms

In various microorganisms, N,N-dimethylglycine is an intermediate in the biosynthesis of glycine betaine from glycine, a pathway that confers tolerance to osmotic stress. nih.govnih.gov This is particularly important for organisms living in high-salt environments. frontiersin.orgnih.gov

Some bacteria and other microorganisms utilize a glycine methylation pathway to synthesize glycine betaine, with N,N-dimethylglycine as a key intermediate. frontiersin.orgresearchgate.net This pathway involves the sequential methylation of glycine. nih.govaalto.fi

In this pathway, two key enzymes are involved:

Glycine N-methyltransferase (GMT) or Glycine Sarcosine Methyltransferase (GSMT): This enzyme catalyzes the first two methylation steps, converting glycine to sarcosine (N-monomethylglycine) and then sarcosine to N,N-dimethylglycine. frontiersin.orgnih.govresearchgate.net

Sarcosine Dimethylglycine N-methyltransferase (SDMT): This enzyme catalyzes the final methylation step, converting N,N-dimethylglycine to glycine betaine. It can also catalyze the conversion of sarcosine to N,N-dimethylglycine. frontiersin.orgnih.govresearchgate.net

The substrate specificities of these enzymes can vary between different organisms. frontiersin.org For instance, in the halophilic bacterium Thioalkalivibrio versutus, separate GMT and SDMT enzymes are responsible for the three-step methylation of glycine. frontiersin.org In contrast, some organisms may possess a single enzyme that can catalyze all three methylation steps. frontiersin.org

Catabolism and Degradation

The breakdown of N,N-dimethylglycine (DMG) is a crucial step in choline metabolism, primarily occurring in the mitochondrial matrix. nih.govgenecards.orgnih.govwikigenes.org This process involves the oxidative demethylation of DMG, leading to the formation of sarcosine (N-methylglycine). nih.govnih.govwikigenes.orgontosight.ai

The conversion of N,N-dimethylglycine to sarcosine is catalyzed by the enzyme N,N-dimethylglycine dehydrogenase (DMGDH). nih.govnih.govontosight.aiwikipedia.orgnih.govresearchgate.net This reaction is a key part of the metabolic pathway that processes dietary choline. ontosight.aiembopress.org

N,N-dimethylglycine dehydrogenase (DMGDH), a mitochondrial flavoenzyme, facilitates the oxidative demethylation of dimethylglycine to yield sarcosine. nih.govnih.govontosight.ai This enzymatic reaction involves the removal of a methyl group from DMG. ontosight.ai In vitro studies have shown that this process can produce formaldehyde (B43269) and hydrogen peroxide. lsu.edu However, within the cell, the one-carbon unit is typically transferred to tetrahydrofolate. nih.govnih.gov

The catalytic activity of DMGDH is dependent on specific cofactors. Flavin adenine (B156593) dinucleotide (FAD) is a principal cofactor, acting as a redox-active prosthetic group essential for the electron transfer during the oxidation of DMG. nih.govontosight.aiwikipedia.orgnih.govuniprot.org In mammalian DMGDH, FAD is covalently bound to the enzyme. nih.govnih.govlsu.edu

Some bacterial DMGDH enzymes exhibit dual coenzyme specificity, utilizing both NAD+ and NADP+, with a preference for NAD+. asm.org For these enzymes, activity is dependent on the presence of NAD(P)+. asm.org In mammalian systems, tetrahydrofolate also plays a role, serving as an acceptor for the methyl group removed from DMG. nih.govnih.gov

The electrons generated from the oxidation of N,N-dimethylglycine are transferred to the mitochondrial respiratory chain. In mammals, the reduced FAD cofactor on DMGDH is reoxidized by the electron-transfer flavoprotein (ETF). nih.govnih.govlsu.edu Subsequently, ETF transfers these electrons to the main mitochondrial respiratory chain via ETF-ubiquinone oxidoreductase. nih.gov

The kinetic properties of DMGDH have been a subject of detailed investigation. Studies with rat liver DMGDH have revealed nonsaturable kinetics with respect to dimethylglycine, suggesting the presence of a second, low-affinity binding site that can enhance the reaction rate. nih.gov The high-affinity active site has a Km of 0.05 mM for dimethylglycine. nih.gov For human DMGDH, two Km values for N,N-dimethylglycine have also been reported: a low Km1 of 0.039 ± 0.010 mmol/L and a high Km2 of 15.4 ± 1.2 mmol/L. nih.gov

DMGDH exhibits specificity for its primary substrate. While it can act on sarcosine, it does so much less efficiently than on dimethylglycine. nih.gov Methoxyacetic acid has been identified as a competitive inhibitor of DMGDH at low substrate concentrations. nih.gov

A study on a bacterial DMGDH from Chromohalobacter salexigens determined the following kinetic parameters:

| Substrate | Km (mM) | Vmax (U mg⁻¹) |

|---|---|---|

| DMG | 8.61 ± 1.43 | 0.048 ± 0.004 |

| Sarcosine | 14.85 ± 1.64 | 0.043 ± 0.003 |

| NAD+ | 0.81 ± 0.16 | 0.031 ± 0.002 |

| NADP+ | 3.21 ± 0.36 | 0.021 ± 0.001 |

Kinetic parameters of DdhC from C. salexigens. asm.org

The gene encoding DMGDH has been identified and characterized in various organisms. In humans, the DMGDH gene is located on chromosome 5q12.2-q12.3 and contains 16 coding exons. nih.govwikigenes.org The enzyme is synthesized as a precursor protein which is then imported into the mitochondria where a targeting peptide is removed. lsu.edu

Crystal structures of rat DMGDH have provided significant insights into its function. nih.govlsu.edu The enzyme is a monomer composed of two main domains: an N-terminal FAD-binding domain and a C-terminal folate-binding domain. lsu.edu An intramolecular channel connects the active site in the N-terminal domain to the tetrahydrofolate binding site in the C-terminal domain, suggesting a mechanism for the transfer of the formaldehyde intermediate. nih.govlsu.edu

Conversion to Sarcosine (N-methylglycine)

N,N-Dimethylglycine Oxidase (DMGO) Activity and Mechanism

N,N-Dimethylglycine oxidase (DMGO), also known as N,N-dimethylglycine:oxygen oxidoreductase (demethylating), is a key enzyme responsible for the oxidative demethylation of N,N-dimethylglycine. ontosight.ai This enzymatic reaction is a crucial step in the catabolism of choline and betaine. ontosight.ai The process involves the transfer of a methyl group from N,N-dimethylglycine to an acceptor, resulting in the formation of sarcosine (N-methylglycine) and formaldehyde. ontosight.aiontosight.ai This reaction requires a cofactor, typically a flavin, to facilitate the electron transfer during oxidation. ontosight.ai

The mechanism of DMGO is complex, involving substrate binding, methyl group transfer, and product release. ontosight.ai Studies on DMGO from the bacterium Arthrobacter globiformis have revealed that it is a bifunctional enzyme. nih.govnih.gov Its N-terminal region binds flavin adenine dinucleotide (FAD) covalently and is responsible for oxidizing dimethylglycine to a labile iminium intermediate. nih.govnih.gov In the absence of tetrahydrofolate (THF), this intermediate is hydrolyzed to produce formaldehyde. nih.gov However, in the presence of THF, the C-terminal region of the enzyme, which is structurally related to the T-protein of the glycine cleavage system, binds THF and facilitates the formation of 5,10-methylene-THF, also known as 'active' formaldehyde. nih.govnih.gov

A notable feature of DMGO from Arthrobacter globiformis is the presence of a large internal cavity that connects the two active sites, which are approximately 40 Å apart. nih.govnih.gov This cavity allows for the sequestration of the reactive iminium intermediate, preventing the formation of toxic free formaldehyde and channeling it towards the reaction with THF. nih.govnih.gov

Kinetic studies of DMGO from Arthrobacter globiformis have shown that the reductive half-reaction with dimethylglycine is triphasic, with the fast phase being dependent on the substrate concentration. acs.org The oxidation of the reduced enzyme by molecular oxygen occurs in a single phase. acs.org

Antagonists and Agonists as Research Tools

The study of N,N-dimethylglycine oxidase antagonists and agonists is crucial for understanding the enzyme's function and its role in metabolic pathways. ontosight.ai Antagonists are compounds that inhibit the enzyme's activity and can be valuable research tools to investigate the consequences of blocking DMG metabolism. ontosight.ai This can provide insights into metabolic disorders where DMG metabolism may be altered. ontosight.aiontosight.ai

Conversely, agonists would enhance the activity of DMG oxidase. ontosight.ai While research into specific agonists is still in its early stages, they hold theoretical potential for modulating DMG metabolism and its downstream effects. ontosight.ai Potential applications could include influencing conditions related to one-carbon metabolism, oxidative stress, and neurological health, given the role of the one-carbon pathway in these processes. ontosight.ai

Further Degradation of Sarcosine to Glycine

The sarcosine produced from the demethylation of DMG is further metabolized to glycine. This reaction is primarily catalyzed by the mitochondrial enzyme sarcosine dehydrogenase (SarDH). wikipedia.orgcreative-enzymes.com SarDH is a flavoprotein that catalyzes the N-demethylation of sarcosine to yield glycine. creative-enzymes.com This enzyme is a key component of the glycine/sarcosine regulatory cycle. creative-enzymes.com

In some microorganisms, another enzyme, sarcosine oxidase, is also involved in the oxidation of sarcosine to glycine. ontosight.ainih.gov Sarcosine oxidase utilizes oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct, with a flavin adenine dinucleotide (FAD) cofactor facilitating the reaction. ontosight.ai

The degradation of sarcosine to glycine is a vital step in the metabolic pathway that breaks down choline. walshmedicalmedia.com This conversion makes the methyl groups from choline available for various biochemical reactions. wikipedia.org

Formation of Formaldehyde and One-Carbon Units

The enzymatic breakdown of N,N-dimethylglycine by DMGO results in the formation of formaldehyde. ontosight.ai In the bifunctional DMGO from Arthrobacter globiformis, the formation of free formaldehyde is avoided by channeling the iminium intermediate to react with tetrahydrofolate (THF), producing 5,10-methylene-THF. nih.govnih.gov This compound is a key one-carbon unit, which is a critical component in the biosynthesis of purines, pyrimidines, and other essential biomolecules. ontosight.ai

The formation of 'active' formaldehyde (5,10-methylene-THF) is a crucial function of this pathway, as it prevents the accumulation of toxic free formaldehyde and directly provides a usable one-carbon unit for cellular metabolism. nih.govnih.gov In mammals, mitochondrial enzymes like dimethylglycine dehydrogenase (DMGDH) and sarcosine dehydrogenase (SDH) are also involved in the formation of 5,10-methylene-THF from the breakdown of DMG and sarcosine, respectively, in the presence of THF. nih.govmdpi.com

Interplay with Homocysteine Remethylation Cycle

The metabolism of N,N-dimethylglycine is closely intertwined with the homocysteine remethylation cycle. Homocysteine is a sulfur-containing amino acid derived from methionine, and its levels are tightly regulated. practical-haemostasis.com One of the two major pathways for homocysteine remethylation to methionine involves the enzyme betaine-homocysteine S-methyltransferase (BHMT). practical-haemostasis.comclinical-laboratory-diagnostics.com

BHMT catalyzes the transfer of a methyl group from betaine to homocysteine, producing methionine and N,N-dimethylglycine. nih.govcambridge.org This reaction is particularly important in the liver and kidneys. clinical-laboratory-diagnostics.comcambridge.org The N,N-dimethylglycine produced is then further metabolized, as described in the preceding sections.

Role in Methyl Group Donation and One-Carbon Metabolism

N,N-dimethylglycyl-glycine, more commonly known as Dimethylglycine (DMG), is a tertiary amino acid derivative of glycine. wikipedia.org It is an intermediate metabolite in the one-carbon choline cycle, where it plays a crucial role in donating methyl groups for various biochemical reactions. davincilabs.comdoctorsnutrition.com Found in foods such as beans and liver, DMG is also synthesized in the human body during the metabolism of choline. wikipedia.orgdoctorsnutrition.com

DMG serves as an indirect methyl donor, contributing to the synthesis of S-Adenosylmethionine (SAMe). vetriscience.commetabolics.com This process is part of the one-carbon metabolism, a network of interconnected biochemical pathways. nih.gov In the liver, choline is converted to betaine (trimethylglycine), which then donates a methyl group to become DMG. metabolics.comnih.gov DMG, through a process of oxidative demethylation, provides methyl groups that are used in the remethylation of homocysteine to form methionine. vetriscience.com This reaction is dependent on cofactors such as folic acid, Vitamin B12, FAD, and NAD+. vetriscience.commetabolics.com The newly synthesized methionine can then be converted into SAMe, a primary methyl donor involved in numerous cellular processes. vetriscience.comnhc.com

The metabolic pathway can be summarized as follows: Choline → Betaine → Dimethylglycine → Sarcosine → Glycine metabolics.com

Each step involves the transfer of a methyl group. metabolics.com This role as a precursor in the SAMe cycle highlights DMG's importance in cellular methylation. vetriscience.com

By facilitating the conversion of homocysteine to methionine, DMG helps maintain a high cellular transmethylation potential. vetriscience.com Transmethylation reactions are vital for the synthesis and modification of proteins, nucleic acids (DNA and RNA), and neurotransmitters. vetriscience.comnhc.com A high transmethylation potential ensures that there is an adequate supply of methyl groups for these essential biochemical modifications.

The process of DMG donating a methyl group to homocysteine not only generates methionine for SAMe synthesis but also helps to reduce the levels of homocysteine. vetriscience.com This efficient "methionine pump" mechanism keeps the cells in a state of readiness for transmethylation reactions. vetriscience.com The availability of methyl groups from DMG supports critical cellular functions, including DNA methylation, which plays a role in gene expression. metabolics.comcd-genomics.com

Cellular Osmoregulation and Stress Tolerance

In various microorganisms, DMG has been identified as a key molecule in adapting to environmental stressors, particularly osmotic and temperature fluctuations. nih.govnih.gov

DMG acts as a compatible solute, or osmolyte, a small organic molecule that accumulates in the cytoplasm of cells in response to osmotic stress. asm.orgbiorxiv.org This accumulation helps to maintain turgor pressure and cellular homeostasis without interfering with essential cellular functions. asm.org

In the bacterium Bacillus subtilis, DMG is taken up from the environment and provides protection against high salinity. nih.gov Similarly, for the marine halophile Vibrio natriegens, DMG serves as an effective osmoprotectant, allowing the organism to thrive in high salt concentrations. asm.orgasm.org Studies have shown that various Vibrio species can utilize DMG to survive in hyperosmotic conditions. nih.govasm.org The uptake of DMG in these bacteria is often facilitated by specific transport systems, such as the Betaine-Carnitine-Choline Transporter (BCCT) family. asm.orgnih.gov

Uptake of Dimethylglycine (DMG) by Transporters in Vibrio Species

| Transporter | Organism | Substrates Transported | Reference |

|---|---|---|---|

| BccT1 | Vibrio parahaemolyticus | Glycine betaine, DMG, Ectoine | nih.gov |

| BccT2 | Vibrio parahaemolyticus | Glycine betaine, DMG | nih.gov |

| BccT3 | Vibrio parahaemolyticus | DMG | nih.gov |

| OpuA | Bacillus subtilis | Glycine betaine, DMG | nih.govnih.gov |

Research has demonstrated that DMG can confer tolerance to both osmotic and thermal stress in certain microorganisms. In Bacillus subtilis, while being a moderately effective osmoprotectant, DMG shows significant heat and cold stress-relieving properties. nih.govnih.gov It has been observed to provide thermal protection at both the upper (52 to 53°C) and lower (13°C) growth boundaries for this bacterium. nih.gov

The catabolism of osmoprotectants like glycine betaine and DMG has been shown to enhance osmotic stress resistance in Methylorubrum extorquens. nih.gov This suggests that the breakdown of DMG, in addition to its accumulation, can contribute to stress tolerance. nih.gov In Vibrio species, the presence of exogenous DMG rescued growth in high-salt media, indicating its direct role in mitigating the effects of osmotic stress. nih.gov

Stress Protection by Dimethylglycine (DMG) in Bacillus subtilis

| Stress Type | Effectiveness of DMG | Reference |

|---|---|---|

| Osmotic Stress | Moderately effective | nih.govnih.gov |

| Heat Stress | Good | nih.govnih.gov |

| Cold Stress | Excellent | nih.govnih.gov |

Interactions with Biological Macromolecules

The biological functions of DMG are mediated through its interactions with various macromolecules, particularly enzymes. One of the most studied enzymes in this context is dimethylglycine dehydrogenase (DMGDH).

DMGDH is a mitochondrial flavoprotein that catalyzes the oxidative demethylation of DMG to sarcosine. nih.govnih.gov This reaction is a key step in choline metabolism. nih.gov Structural studies of rat DMGDH have revealed that the enzyme has two domains, with the active site located in the N-terminal domain and a binding site for tetrahydrofolate (THF) in the C-terminal domain. nih.gov An intramolecular channel connects these two sites, suggesting a mechanism for the transfer of reaction intermediates. nih.gov

Kinetic studies of DMGDH from rat liver have shown that the enzyme exhibits non-saturable kinetics with respect to DMG concentration under aerobic conditions. nih.gov This suggests the presence of a second, low-affinity binding site for DMG that can increase the reaction rate at higher substrate concentrations. nih.gov The Michaelis constant (Km) for the high-affinity active site was determined to be 0.05 mM. nih.gov

Kinetic Parameters of Rat Liver Dimethylglycine Dehydrogenase (DMGDH)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Km for Dimethylglycine (high-affinity site) | 0.05 mM | Aerobic | nih.gov |

| Apparent k1 (23 µM DMG) | 0.084 s-1 | Anaerobic, Single Turnover | nih.gov |

| Apparent k1 (48.3 µM DMG) | 0.14 s-1 | Anaerobic, Single Turnover | nih.gov |

Furthermore, DMG has been found to act as an agonist at the glycine site of the NMDA receptor, indicating a direct interaction with this important neurotransmitter receptor. wikipedia.org

Enzyme Substrate and Cofactor Interactions

Glycine, N,N-dimethylglycyl-, more commonly known as N,N-Dimethylglycine (DMG), functions as a key intermediate in the metabolism of choline. It serves as a direct substrate for the mitochondrial flavoenzyme Dimethylglycine Dehydrogenase (DMGDH). This enzyme catalyzes the oxidative demethylation of DMG to produce sarcosine and formaldehyde.

The reaction mechanism involves the removal of a methyl group from DMG, which is then transferred to a folate coenzyme, typically tetrahydrofolate, forming 5,10-CH2-H4PteGlu ("active formaldehyde"). The enzyme utilizes a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor, which is reduced to FADH2 during the demethylation of DMG. The reduced flavin is subsequently reoxidized by the electron-transfer flavoprotein (ETF), which funnels the reducing equivalents into the mitochondrial respiratory chain.

In some organisms, such as the bacterium Chromohalobacter salexigens, a novel NAD(P)+-dependent, FAD-containing DMGDH has been identified. This enzyme can utilize both DMG and sarcosine as substrates and displays dual coenzyme specificity, although it prefers NAD+ over NADP+. Kinetic studies of this bacterial enzyme revealed specific Michaelis-Menten constants (Km) for its substrates. The affinity for DMG (Km = 8.61 ± 1.43 mM) was found to be higher than for sarcosine (Km = 14.85 ± 1.64 mM).

Table 1: Kinetic Parameters of C. salexigens DMGDH

| Substrate/Cofactor | Km (mM) | Vmax (U/mg protein) |

| N,N-Dimethylglycine | 8.61 ± 1.43 | 0.048 ± 0.004 |

| Sarcosine | 14.85 ± 1.64 | 0.043 ± 0.003 |

| NAD+ | 0.81 ± 0.16 | 0.031 ± 0.002 |

| NADP+ | 3.21 ± 0.36 | 0.021 ± 0.001 |

| Data sourced from kinetic studies on purified DMGDH from C. salexigens. |

While DMG is a substrate, it is not a cofactor itself but requires the participation of cofactors like FAD and tetrahydrofolate for its metabolism.

Modulation of Protein Stability and Conformational Dynamics (e.g., as an osmolyte)

N,N-Dimethylglycine is recognized as a stabilizing osmolyte, a class of small organic molecules that protect proteins against conformational damage from environmental stresses. Osmolytes like DMG help maintain protein structure and function. Studies on hen egg white lysozyme (B549824) demonstrated that DMG enhances the thermal stability of the protein. The stabilizing capacity of DMG and other N-methylated derivatives of glycine is linked to their influence on the structure of water molecules surrounding the protein. These osmolytes promote a hydration environment that is favorable to the protein's native, folded state, a phenomenon sometimes referred to as the osmophobic effect.

In comparative studies, the stabilizing effect of various osmolytes on lysozyme was determined. One study reported the order of increasing stabilization as: bulk water < trimethylamine-N-oxide (TMAO) < N,N,N-trimethylglycine (betaine) < Glycine < N,N-Dimethylglycine < N-methylglycine. Another investigation using different spectroscopic techniques found a slightly different order: N,N,N-trimethylglycine < N,N-Dimethylglycine ≈ TMAO < N-methylglycine < Glycine. These differences highlight that the precise stabilizing effect can depend on the experimental conditions and methods of analysis. The underlying mechanism relates to the preferential exclusion of the osmolyte from the protein's surface, which thermodynamically favors the compact, native state.

The interactions between N,N-Dimethylglycine and proteins have been elucidated using a combination of spectroscopic and calorimetric techniques. Differential Scanning Calorimetry (DSC) and Infrared (IR) spectroscopy have been employed to measure the thermal stability of proteins like lysozyme in the presence of DMG. These methods provide data on the transition temperature (melting point) of the protein, which increases in the presence of stabilizing osmolytes.

Circular Dichroism (CD) spectroscopy is another powerful tool used in these investigations. CD spectroscopy monitors changes in the secondary structure of the protein as it is heated, allowing researchers to observe how DMG helps the protein retain its folded structure at higher temperatures. Furthermore, Fourier Transform Infrared (FTIR) spectroscopy has been used to study the hydration properties of both the osmolyte and the protein, revealing that the structural and energetic characteristics of water affected by DMG are very similar to the protein's own hydration water. These spectroscopic approaches have been critical in developing the understanding that DMG's stabilizing effect is mediated through its interaction with the surrounding water molecules, which in turn supports the protein's structural integrity.

Influence on Cellular Processes (Non-Clinical Focus)

Keratinocyte Proliferation and Migration (in vitro models)

In in vitro models using cultured human epidermal HaCaT keratinocytes, the sodium salt of N,N-Dimethylglycine (DMG-Na) has been shown to influence key cellular behaviors essential for epidermal maintenance and repair. Studies have demonstrated that DMG-Na promotes the proliferation of these keratinocytes without compromising their viability, even at high concentrations.

Furthermore, DMG-Na has been observed to augment the migration of keratinocytes. In a scratch wound-closure assay, a standard in vitro model for re-epithelialization, treatment with DMG-Na accelerated the rate at which the "wound" was closed by the migrating cells. This suggests a role for the compound in promoting the cellular movements necessary for epidermal regeneration.

**Table 2: Effects of DMG-Na on Human Keratinocyte (HaCaT) Functions *in vitro***

| Cellular Process | Observation | Method |

| Proliferation | Promoted cellular proliferation. | MTT Assay |

| Viability | No compromise in cellular viability. | MTT Assay |

| Migration | Augmented the rate of wound closure. | Scratch Wound-Closure Assay |

| Summary of findings from in vitro studies on HaCaT cells. |

Growth Factor Release and Antioxidant Effects (in vitro models)

Beyond its effects on proliferation and migration, N,N-Dimethylglycine sodium salt (DMG-Na) has been shown to stimulate the synthesis and release of specific growth factors from cultured human keratinocytes. This indicates that DMG can actively modulate the signaling environment of epidermal cells.

DMG also exhibits significant antioxidant properties in in vitro models. When human HaCaT keratinocytes were exposed to UVB irradiation to mimic solar dermatitis, pretreatment with DMG-Na significantly prevented the upregulation of pro-inflammatory gene expression, such as IL6 and TNFA. This protective action is attributed to its ability to counteract oxidative stress. The compound's antioxidant capacity has been demonstrated to be robust, offering protection against various induced inflammatory conditions in these cell models.

Impact on Embryonic Development (e.g., bovine embryos)

Research using in vitro produced (IVP) bovine embryos has highlighted the beneficial impact of N,N-Dimethylglycine on early development, primarily through its role as an antioxidant. Early-stage embryos are highly susceptible to oxidative stress, which can be exacerbated by in vitro culture conditions, particularly standard atmospheric oxygen levels (around 20%).

Studies have shown that supplementing the culture medium with a low concentration of DMG (e.g., 0.1 μM) significantly improves the development of bovine embryos to the blastocyst stage, especially under higher (20%) oxygen conditions. The improvement in blastocyst formation rate with DMG under 20% oxygen was nearly equivalent to that achieved by culturing embryos under a lower, more physiological oxygen concentration (5%).

Table 3: Effect of DMG on Bovine Blastocyst Development Under Different Oxygen Tensions

| Culture Condition | Blastocyst Development Rate |

| 20% O₂, without DMG | Lowest development rate |

| 5% O₂, without DMG | Significantly higher than 20% O₂ |

| 20% O₂, with 0.1 μM DMG | Significantly improved; nearly equal to 5% O₂ group |

| Comparative results from in vitro culture of bovine embryos. |

Furthermore, when embryos were exposed to exogenous oxidative stress via hydrogen peroxide (H₂O₂), the addition of DMG to the culture medium prevented the subsequent reduction in blastocyst formation. These findings strongly suggest that DMG enhances the in vitro development of IVP bovine embryos by acting as a potent antioxidant, thereby protecting the developing embryo from the damaging effects of reactive oxygen species. Some studies also note that DMG may promote development through additional, as-yet-unknown mechanisms beyond its antioxidant effect.

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of N,N-dimethylglycine from complex mixtures. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of N,N-dimethylglycine. Due to the compound's polar nature and lack of a strong chromophore, direct detection can be challenging. Therefore, methods often employ specific columns and mobile phases to achieve retention and separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common alternative to traditional reversed-phase columns for polar analytes like DMG. chromforum.org

Methods have been developed that allow for the direct analysis of N,N-dimethylglycine. For instance, one method uses a cation exchange column with UV detection at a low wavelength (e.g., 198 nm), which is capable of detecting the compound without derivatization. researchgate.net Another approach utilizes an aqueous C-18 column with a mobile phase containing a low percentage of organic solvent and an acid modifier like methanesulfonic acid for UV detection at 205 nm. chromforum.org The performance of these methods can be influenced by the mobile phase composition, pH, and the type of stationary phase used. chromforum.orgresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Nucleosil 100-10 SA (Cation Exchange) | Aqueous C-18 |

| Mobile Phase | 20 mmol/L KH2PO4 | 0.1% Methanesulfonic acid in 98% H2O / 2% MeOH |

| Flow Rate | 1.2 mL/min | 0.8 mL/min |

| Detection | UV at 198 nm | UV at 205 nm |

| Limit of Detection (LOD) | 7.5 ng | Not Specified |

| Limit of Quantification (LOQ) | 25 ng | Not Specified |

To enhance the sensitivity and selectivity of HPLC analysis, pre-column derivatization is a frequently employed strategy. actascientific.com This process involves reacting the analyte with a labeling agent to attach a moiety that has strong UV absorbance or fluorescence, making it more easily detectable. actascientific.comresearchgate.net For amino acids and their derivatives, common derivatizing agents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and phenylisothiocyanate (PITC). actascientific.com

While pre-column derivatization can significantly improve detection limits, it also has potential drawbacks. The process can be complex, and the derivatizing agents themselves or by-products of the reaction can interfere with the chromatogram. google.com Furthermore, the reaction must be consistent and reproducible to ensure accurate quantification. Despite these challenges, pre-column derivatization remains a powerful tool for trace analysis of compounds like N,N-dimethylglycine in complex biological samples. actascientific.comresearchgate.net

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is another powerful technique for analyzing volatile and semi-volatile compounds. ufl.edu For non-volatile compounds like N,N-dimethylglycine, a derivatization step is necessary to increase their volatility. This typically involves converting the polar functional groups into less polar, more volatile derivatives.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. measurlabs.com The separated components then pass through a Flame Ionization Detector (FID). The FID works by burning the organic compounds in a hydrogen-air flame, which produces ions. scioninstruments.com The resulting electrical current is proportional to the amount of analyte, allowing for quantification. ufl.edu GC-FID is known for its high sensitivity and wide linear range for organic compounds. scioninstruments.com While the derivatization step adds complexity, GC-FID can be a robust and cost-effective method for the routine analysis of N,N-dimethylglycine in research settings. ufl.edumeasurlabs.com In some applications, the analysis of amino acids, including glycine (B1666218), has been demonstrated using GC-FID, showcasing its applicability to this class of compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a gold standard for the analysis of a wide range of molecules, including N,N-dimethylglycine and other acylglycines. researchgate.netresearchgate.net This technique offers superior sensitivity and selectivity compared to UV or fluorescence detection, as it identifies compounds based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This high specificity allows for the direct analysis of N,N-dimethylglycine in complex biological matrices like plasma and urine with minimal sample preparation, often just a simple protein precipitation and dilution. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), which results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. researchgate.netnih.gov When coupled with MS/MS, UPLC-MS/MS provides a powerful platform for high-throughput metabolomic studies and the sensitive quantification of low-abundance metabolites. researchgate.netnih.gov Methods developed using UPLC-MS/MS have demonstrated high recovery and reliability for the analysis of N-acyl amino acids. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as ¹³C₂, ¹⁵N-glycine, is common in these assays to ensure accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net

| Technique | Key Advantage | Common Application | Sample Preparation |

|---|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, structural confirmation. | Quantification of glycine and its derivatives in biological fluids. researchgate.netnih.gov | Often simple "dilute and shoot" or protein precipitation. thermofisher.com |

| UPLC-MS/MS | Higher resolution, faster analysis times, increased sensitivity. | High-throughput analysis of acylglycines in metabolic studies. researchgate.netnih.gov | Dilution and addition of internal standards. researchgate.net |

Spectroscopic Methods for Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and detailed characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of a compound. nih.gov For N,N-dimethylglycine, NMR is particularly useful for confirming its chemical structure and for studying its behavior in solution or in the solid state. Both ¹H and ¹³C NMR are commonly used.

A comprehensive solid-state NMR analysis has been used to investigate the molecular dynamics of N-methylated glycines, including N,N-dimethylglycine. nih.gov This research measured ¹³C and ¹H spin-lattice relaxation times over a wide temperature range to understand the reorientations of the methyl groups. nih.gov Such studies revealed that N,N-dimethylglycine undergoes a phase transition at 348.5 K, which alters the relaxation behavior of its methyl groups. nih.gov These findings provide valuable insights into the structure-dynamics relationships of N-methylated glycines. nih.gov Furthermore, NMR can distinguish between different N-methylated glycine derivatives, making it a valuable tool for structural verification in synthesis and for identifying components in mixtures.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a potent non-destructive technique used to investigate the molecular structure and intermolecular interactions of compounds like Glycine, N,N-dimethylglycyl-. By measuring the absorption of infrared radiation by a sample, FT-IR spectroscopy identifies the vibrational modes of specific chemical bonds. The resulting spectrum provides a molecular fingerprint, revealing information about functional groups and the influence of the molecular environment on bond strength and conformation.

In the context of Glycine, N,N-dimethylglycyl-, FT-IR is particularly valuable for studying hydrogen bonding and solvation effects. Research on analogous small peptides, such as diglycine, demonstrates that FT-IR can characterize the hydration shells around the molecule. nih.gov Techniques like Attenuated Total Reflectance (ATR-FTIR) are well-suited for analyzing aqueous solutions, providing insight into how the peptide interacts with surrounding water molecules. nih.gov Studies have shown that solutes like Glycine, N,N-dimethylglycyl- can indirectly influence the hydrogen bond network of water, and these subtle changes can be detected and quantified using difference spectroscopy methods. nih.govnih.gov

The analysis of specific spectral regions, such as the Amide I (primarily C=O stretching) and Amide II (N-H bending and C-N stretching) bands, yields detailed information about the peptide backbone conformation. By coupling experimental FT-IR data with computational methods like Density Functional Theory (DFT), researchers can build accurate models of molecular interactions, distinguishing between direct bonding and indirect effects mediated by the solvent. nih.govnih.gov This approach allows for a comprehensive understanding of how Glycine, N,N-dimethylglycyl- behaves in various chemical environments.

Table 1: Characteristic FT-IR Absorption Bands for Peptides

| Spectral Region (Band) | Approximate Wavenumber (cm⁻¹) | Associated Molecular Vibration | Significance for Glycine, N,N-dimethylglycyl- |

| Amide A | ~3300 | N-H Stretching | Sensitive to hydrogen bonding involving the amide group. |

| Amide I | 1600 - 1700 | C=O Stretching | Highly sensitive to the peptide backbone conformation and hydrogen bonding patterns. |

| Amide II | 1500 - 1600 | N-H Bending, C-N Stretching | Provides information on secondary structure and conformational changes. |

| CHₓ Stretching | 2800 - 3000 | C-H Stretching | Relates to the methyl and methylene (B1212753) groups within the molecule's structure. |

Raman Spectroscopy for Polymorphism and Structural Studies

Raman spectroscopy is a vibrational spectroscopic technique that serves as a powerful tool for the characterization of structural polymorphism in solid-state materials, including complex organic molecules like Glycine, N,N-dimethylglycyl-. spectroscopyonline.com Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute as different polymorphs can exhibit distinct physical and chemical properties. Raman spectroscopy is highly sensitive to subtle changes in molecular conformation and crystal lattice structure. spectroscopyonline.comlbt-scientific.com

The technique works by inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light correspond to the vibrational modes of the molecule and its crystal lattice. Because different polymorphs have unique unit cells and intermolecular arrangements, they produce distinct Raman spectra. spectroscopyonline.com This allows for unambiguous differentiation between various crystalline forms. The low-frequency region of the Raman spectrum is often particularly informative for polymorph analysis as it contains vibrations of the entire crystal lattice. lbt-scientific.com

While X-ray diffraction (XRD) is considered the definitive method for solving crystal structures, Raman spectroscopy offers significant advantages in convenience and speed for routine screening and characterization. spectroscopyonline.comlbt-scientific.com Once the different polymorphic forms of Glycine, N,N-dimethylglycyl- are identified by XRD, Raman spectroscopy can be used to generate reference spectra for rapid and reliable quality control and research screening. spectroscopyonline.com For a comprehensive analysis, multiwavelength Raman scattering measurements can be combined with first-principles calculations to assign vibrational modes and understand the structural properties of each polymorph in detail. researchgate.net

Table 2: Comparison of Raman Spectroscopy and X-ray Diffraction for Polymorphism Studies

| Feature | Raman Spectroscopy | X-ray Diffraction (XRD) |

| Principle | Inelastic light scattering based on molecular vibrations and crystal lattice modes. spectroscopyonline.com | Diffraction of X-rays based on electron density and crystal lattice planes. spectroscopyonline.com |

| Primary Use | Differentiating and screening known polymorphs; studying molecular conformation. lbt-scientific.com | Determining absolute crystal structure; identifying new polymorphs. spectroscopyonline.com |

| Sample Requirement | Minimal preparation; can analyze through glass or plastic containers. | Requires a well-crystallized powder or single crystal. |

| Sensitivity | Highly sensitive to molecular symmetry and covalent bond changes. spectroscopyonline.com | Sensitive to long-range crystallographic order. |

| Experimental Convenience | Generally faster and more convenient for routine screening. spectroscopyonline.com | Can be more time-consuming and require more sample preparation. |

| Water Interference | Weak Raman scatterer, causing minimal interference. | Not applicable. |

Sample Preparation and Derivatization for Research Analysis

A common initial step in sample preparation for biological fluids is protein removal. This is often accomplished through protein precipitation by adding an organic solvent like ice-cold methanol, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. nih.gov For highly concentrated samples like urine, a simple dilution step may be sufficient before further processing. nih.gov

Derivatization is a key strategy employed to modify the analyte's chemical structure to make it more suitable for a specific analytical platform, such as Liquid Chromatography-Mass Spectrometry (LC-MS). For N-acyl glycines, a validated method involves derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). nih.gov This reaction targets the carboxylic acid group of Glycine, N,N-dimethylglycyl-, attaching a tag (the 3NPH moiety) that significantly enhances its ionization efficiency and detection sensitivity in the mass spectrometer. nih.gov Such methods are designed to be straightforward and operate under mild conditions, making them suitable for the analysis of large batches of samples in research settings. nih.gov

Table 3: Research Protocol for Derivatization of N-Acyl Glycines for LC-MS Analysis

| Step | Procedure | Reagents/Materials | Purpose |

| 1. Sample Preparation (Serum) | Deproteinize sample with 4x volume of ice-cold solvent. Centrifuge and collect supernatant. nih.gov | Methanol (containing internal standards) | To remove proteins and other macromolecules that interfere with analysis. nih.gov |

| 2. Sample Preparation (Urine) | Dilute sample 20-fold with solvent. nih.gov | 70% Methanol solution | To bring analyte concentration into the linear range of the instrument. nih.gov |

| 3. Derivatization Reaction | Add reaction solutions to the prepared sample. Incubate at room temperature for 30 minutes. nih.gov | 3-nitrophenylhydrazine (3NPH) solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) solution | To attach a chemically active tag to the analyte for enhanced LC-MS detection and sensitivity. nih.gov |

| 4. Analysis | Inject the derivatized sample into the analytical instrument. | Liquid Chromatography-Mass Spectrometry (LC-MS) system | To separate the derivatized analyte from other components and perform sensitive quantification. nih.gov |

Chemical Synthesis and Derivatization for Research

Laboratory Synthesis Routes for N,N-Dimethylglycine

N,N-Dimethylglycine can be prepared in the laboratory through several established synthetic routes. One of the most common methods is the Eschweiler–Clarke reaction. rsc.org This process involves the methylation of glycine (B1666218) using aqueous formaldehyde (B43269) and formic acid, where formic acid acts as both the solvent and the reducing agent. rsc.org The addition of hydrochloric acid subsequently produces the hydrochloride salt of DMG. rsc.org The free amino acid can then be obtained by neutralizing the salt. rsc.org

Another prevalent commercial method involves the reaction of monochloroacetic acid with aqueous dimethylamine (B145610). nih.gov This reaction is typically followed by treatment with hydrochloric acid to yield N,N-dimethylglycine hydrochloride. nih.gov To obtain the free base (zwitterionic) form of DMG, the hydrochloride salt is often processed further using techniques such as ion-exchange resin chromatography. nih.gov

Alternative industrial preparations focus on optimizing yield and cost-effectiveness. One such process begins with the reaction of chloroacetic acid and a dimethylamine aqueous solution under controlled temperature and pH conditions. nih.gov Another patented synthetic route involves the initial formation of N,N-Dimethylamino acetonitrile (B52724) from reactants including formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide. nih.gov This intermediate is then subjected to caustic hydrolysis and subsequent neutralization to produce the final N,N-dimethylglycine product. nih.gov

| Synthesis Route | Key Reactants | Intermediate/Final Product Form | Reference |

|---|---|---|---|

| Eschweiler–Clarke Reaction | Glycine, Formaldehyde, Formic Acid | N,N-Dimethylglycine Hydrochloride | rsc.org |

| Alkylation of Chloroacetic Acid | Chloroacetic Acid, Dimethylamine | N,N-Dimethylglycine Hydrochloride | nih.govnih.gov |

| Acetonitrile Intermediate Route | Formaldehyde, Sodium Bisulfite, Dimethylamine, Sodium Cyanide | N,N-Dimethylamino acetonitrile (intermediate) | nih.gov |

Synthesis of Research Analogs and Derivatives

The chemical structure of N,N-dimethylglycine allows for its derivatization into various analogs that are used to study reaction mechanisms and probe biological systems.

| Pyrolysis Step | Reactant | Products | Reference |

|---|---|---|---|

| 1 (Rate-Controlling) | N,N-Dimethylglycine Ethyl Ester | N,N-Dimethylglycine, Ethylene | uic.edu |

| 2 | N,N-Dimethylglycine | Trimethylamine, Carbon Dioxide | uic.edu |

Synthesis of Functionalized N,N-Dimethylglycine Derivatives for Probing Biological Activity (e.g., N,N-dimethylglycine-amantadine)

To explore potential therapeutic applications, N,N-dimethylglycine has been chemically conjugated with known bioactive molecules. An example is the synthesis of N,N-dimethylglycine-amantadine (DMG-Am), a compound designed to probe antiparkinsonian activity. nih.govsemanticscholar.org Amantadine (B194251) is an established antiparkinsonian agent, while N,N-dimethylglycine is known for its antioxidant properties. nih.govsemanticscholar.org

The synthesis of this derivative is achieved by coupling the two parent molecules. nih.gov In a typical procedure, a solution of amantadine and triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM) is prepared separately from a solution containing N,N-dimethylglycine, TEA, and the coupling agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DCM. nih.gov The two solutions are then mixed and stirred for 24 hours at room temperature under a nitrogen atmosphere to yield the final N,N-dimethylglycine-amantadine conjugate. nih.gov Analysis of the resulting product revealed that it crystallizes as a quaternary ammonium (B1175870) chlorine salt. nih.gov

Application as a Ligand in Catalysis for Organic Synthesis

The ability of N,N-dimethylglycine to chelate metal ions makes it a useful ligand in transition metal catalysis, particularly for forming carbon-nitrogen (C-N) bonds, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Copper-Catalyzed Goldberg Reactions

N,N-dimethylglycine has been successfully employed as a simple, inexpensive, and effective ligand in copper-catalyzed Goldberg reactions. This reaction creates N-aryl amides by coupling amides with aryl halides. The catalytic system, typically using copper(I) iodide (CuI) and N,N-dimethylglycine, efficiently promotes the coupling of various aryl bromides with a wide range of amides at temperatures of 90–110 °C, producing good to excellent yields.

A significant advantage of this system is its tolerance for diverse functional groups on the aryl bromide partner. Furthermore, the CuI/N,N-dimethylglycine catalyst is effective for coupling traditionally difficult substrates, such as hindered aromatic and aliphatic secondary acyclic amides, with aryl iodides. A key feature of N,N-dimethylglycine as a ligand is its inability to be arylated itself, which prevents the formation of unwanted side products.

| Aryl Halide | Amide | Catalytic System | Yield | Reference |

|---|---|---|---|---|

| 1-bromo-4-methoxybenzene | N-methylformamide | CuI / N,N-dimethylglycine | 95% | |

| Aryl Bromides (various) | Amides (various) | CuI / N,N-dimethylglycine | Good to Excellent | |

| Aryl Iodides (various) | Hindered Secondary Acyclic Amides | CuI / N,N-dimethylglycine | Good |

Enamide Formation in Cyclopeptide Alkaloid Synthesis

The formation of enamides is a critical transformation in the synthesis of many complex natural products, including certain cyclopeptide alkaloids. Copper-catalyzed methods for creating C(sp²)–N bonds are central to this area. Research has shown that N,N-dimethylglycine can serve as an effective ligand in the copper-catalyzed synthesis of enamides from vinyl halides. It provides an effective alternative to other catalyst systems for this type of transformation. This C-N bond-forming reaction is a key strategy employed in the assembly of peptide-based natural products, where the enamide moiety is a common structural feature.

Computational and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations serve as a computational microscope, enabling the examination of molecular conformations, interactions, and dynamics that are often difficult to capture through experimental techniques alone.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the electronic structure and energy of molecules with a high degree of accuracy. These methods are instrumental in understanding reaction mechanisms and solvent effects at the molecular level. researchgate.net

A hypothetical DFT study on the pyrolysis of Glycine (B1666218), N,N-dimethylglycyl- would likely investigate the bond dissociation energies of the C-N, C-C, and peptide bonds to identify the most probable initial fragmentation steps. The presence of the N,N-dimethyl group could influence the mechanism compared to unsubstituted glycylglycine, potentially favoring pathways involving the cleavage of the dimethylamino group.

Table 1: Postulated Initial Steps in the Pyrolysis of Glycine, N,N-dimethylglycyl- (Hypothetical)

| Reaction Step | Description | Potential Products |

| Peptide Bond Cleavage | Scission of the amide bond between the two glycine units. | N,N-dimethylglycyl radical and a glycyl radical |

| Decarboxylation | Loss of carbon dioxide from the carboxyl terminus. | A substituted amine |

| C-N Bond Cleavage | Fragmentation of the N,N-dimethylamino group. | Dimethylamine (B145610) and a modified peptide radical |

This table is illustrative and based on general principles of peptide fragmentation, as specific computational data for Glycine, N,N-dimethylglycyl- is not available.

The interaction of peptides with water is crucial for their structure and function. DFT calculations, often in combination with continuum solvent models or explicit water molecules, can elucidate the nature of hydration. For Glycine, N,N-dimethylglycyl-, the N,N-dimethyl group at the N-terminus would significantly alter the hydration shell compared to glycylglycine. The tertiary amine nitrogen is a weaker hydrogen bond acceptor than a primary or secondary amine hydrogen, which would affect the local water structure.

Studies on the hydration of N,N-dimethylformamide (DMF) have shown that the carbonyl oxygen is a primary site for hydrogen bonding with water. researchgate.net By analogy, the carbonyl oxygen of the peptide bond in Glycine, N,N-dimethylglycyl- would be a strong hydrogen bond acceptor. The carboxylate group at the C-terminus would also be strongly hydrated. Computational studies on N-methylated peptides have shown that the presence of methyl groups can influence the peptide backbone conformation in solution. nih.gov

The conformational landscape of a peptide dictates its biological activity and physical properties. N-methylation is known to significantly influence the conformational preferences of the peptide backbone. nih.gov While a detailed conformational analysis of Glycine, N,N-dimethylglycyl- is not published, studies on other N-methylated dipeptides provide valuable insights. nih.gov

The presence of the N,N-dimethyl group restricts the rotation around the N-Cα bond (φ torsion angle) and can favor specific backbone conformations. The cis-trans isomerization of the peptide bond can also be affected. Computational studies on model dipeptides have explored their potential energy landscapes, identifying various stable conformers such as C5, C7, and polyproline II (PII)-like structures. nih.gov For Glycine, N,N-dimethylglycyl-, it is expected that the conformational space would be similarly rich, with the relative energies of different conformers being sensitive to the solvent environment. nih.gov

Table 2: Potential Low-Energy Conformers of Glycine, N,N-dimethylglycyl- (Illustrative)

| Conformer Type | Key Features | Expected Stability in Different Media |

| Extended (PII-like) | Relatively linear backbone, solvent-exposed. | Potentially favored in polar solvents like water. |

| Bent (C7-like) | Intramolecular hydrogen bond between the C=O of the first residue and the N-H of the second. | May be stable in the gas phase or non-polar solvents. |

| Folded | Compact structure with interactions between the N- and C-termini. | Less likely due to the flexibility of the glycine residues. |

This table is illustrative and based on conformational studies of other dipeptides. Specific data for Glycine, N,N-dimethylglycyl- is needed for confirmation.

Hydrogen bonding is a primary determinant of the crystal packing in peptides. nih.gov A survey of crystal structures of amino acids and peptides reveals well-defined patterns of hydrogen bonding. nih.gov While a crystal structure of Glycine, N,N-dimethylglycyl- is not found in the available literature, studies on other N,N-dimethylated peptides provide clues about its potential solid-state structure. nih.govrsc.org

In the crystal lattice, the carboxyl group and the amide N-H group would act as hydrogen bond donors, while the carbonyl oxygens would be the primary acceptors. The absence of N-H donors on the N,N-dimethylated nitrogen means it cannot participate in traditional hydrogen bonding as a donor, which would significantly influence the packing arrangement compared to unsubstituted peptides. The crystal structure of N,N-dimethylformamide demonstrates C-H···O interactions, suggesting that the methyl hydrogens could also participate in weaker hydrogen bonds. rsc.org A study on a hydrated N-methylated tripeptide revealed that water molecules can be incorporated into the crystal lattice, forming bridging hydrogen bonds and altering the peptide conformation. nih.gov

Ab Initio Calculations and Density Functional Theory (DFT)

Computational Design of Derivatives

The in silico design of peptide derivatives is a rapidly growing field, aiming to create new molecules with enhanced properties such as increased stability, binding affinity, or specific biological activity. nih.govnih.govjcu.edu.aursc.org While there are no specific reports on the computational design of Glycine, N,N-dimethylglycyl- derivatives, the general principles of peptide design can be applied.

Computational methods could be used to predict how modifications to the Glycine, N,N-dimethylglycyl- scaffold would affect its properties. For example, DFT calculations could be used to assess the impact of substituting the glycine residues with other amino acids on the molecule's electronic structure and reactivity. Molecular dynamics simulations could then be employed to study the conformational dynamics and binding affinity of these new derivatives to a target protein. nih.gov Techniques like residue scanning can be used to systematically evaluate the effect of single amino acid mutations on binding affinity. nih.gov

Bioinformatics and Systems Biology Approaches

Enzyme Classification and Pathway Mapping (e.g., EC numbers, KEGG)

Bioinformatics and systems biology offer a framework for understanding the role of chemical compounds within the complex network of metabolic pathways. This involves classifying the enzymes that act on a compound using the Enzyme Commission (EC) number system and mapping its interactions within databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). wikipedia.orggenome.jp

Enzyme Commission (EC) Numbers

The EC number is a four-digit numerical classification scheme based on the chemical reaction an enzyme catalyzes. wikipedia.org The top-level classes are:

EC 1: Oxidoreductases

EC 2: Transferases

EC 3: Hydrolases qmul.ac.uk

EC 4: Lyases qmul.ac.uk

EC 5: Isomerases libretexts.org

EC 6: Ligases libretexts.org

"Glycine, N,N-dimethylglycyl-" is a dipeptide. The primary enzymatic reaction involving this compound would likely be the hydrolysis of the peptide bond between the N,N-dimethylglycine and glycine residues. The enzymes that catalyze such reactions are peptidases, which fall under the class of Hydrolases (EC 3). Specifically, they belong to the subclass that acts on peptide bonds (EC 3.4). The subsequent digits would further specify the enzyme's mechanism and substrate specificity. For example, fungal endoproteases that cleave polyglycine regions are classified within the S12 protease family. nih.gov An enzyme that specifically cleaves the N,N-dimethylglycyl-glycine bond could be classified under EC 3.4.11 (aminopeptidases), EC 3.4.13 (dipeptidases), or another relevant sub-subclass depending on its precise mode of action.

KEGG Pathway Mapping

The KEGG database is a collection of manually curated pathway maps representing current knowledge of molecular interaction and reaction networks. genome.jpnih.gov While "Glycine, N,N-dimethylglycyl-" itself is not explicitly detailed as a primary metabolite in major pathways, its constituent parts, N,N-Dimethylglycine and Glycine, are well-documented.

N,N-Dimethylglycine (also known as Dimethylglycine) is listed in the KEGG COMPOUND database with the identifier C01026. genome.jp It is a known intermediate in the "Glycine, serine and threonine metabolism" pathway (map00260). genome.jpresearchgate.net This pathway is central to amino acid metabolism and connects to other significant pathways, including the one-carbon pool by folate. genome.jp The degradation of choline (B1196258) to glycine proceeds via betaine (B1666868) and dimethylglycine.

The enzymatic conversion of N,N-dimethylglycine to sarcosine (B1681465) (N-methylglycine) is catalyzed by dimethylglycine dehydrogenase, which would be classified under EC 1 (Oxidoreductases). The subsequent conversion of sarcosine to glycine is catalyzed by sarcosine dehydrogenase, also an oxidoreductase. The re-synthesis of the dipeptide from its constituent amino acids would be catalyzed by a ligase (EC 6), likely a peptide synthase (EC 6.3.2). libretexts.org

Therefore, the metabolic fate of "Glycine, N,N-dimethylglycyl-" would be intricately linked to the "Glycine, serine and threonine metabolism" pathway following its initial hydrolysis. Systems biology approaches can visualize and analyze the flow of metabolites through these interconnected pathways. researchgate.net

Table 2: KEGG Pathway Information for N,N-Dimethylglycine

| KEGG Identifier | Name | Class | Associated Pathways |

|---|

Emerging Research Areas and Future Directions

Unexplored Enzymatic Pathways and Metabolic Intermediates

A significant gap in the current body of knowledge is the enzymatic machinery responsible for the synthesis and degradation of Glycine (B1666218), N,N-dimethylglycyl-. Researchers are yet to identify the specific enzymes that catalyze the formation of the peptide bond between N,N-dimethylglycine and glycine within biological systems. Future investigations will likely focus on screening for novel peptidases or ligases that exhibit high specificity for these substrates.

Furthermore, the metabolic fate of Glycine, N,N-dimethylglycyl- is unknown. It is plausible that upon enzymatic cleavage, it releases N,N-dimethylglycine and glycine, which then enter their respective, well-established metabolic pathways. However, the existence of alternative metabolic routes cannot be discounted. Future metabolomic studies may reveal novel intermediates derived from this dipeptide, potentially uncovering new biochemical transformations.

Novel Biological Roles in Diverse Organisms and Cellular Contexts

The biological functions of Glycine, N,N-dimethylglycyl- are entirely speculative at present. Given that N,N-dimethylglycine has been investigated for its potential roles in antioxidant defense and as a metabolic enhancer, it is conceivable that Glycine, N,N-dimethylglycyl- could act as a storage or transport form of N,N-dimethylglycine. This would allow for its controlled release and subsequent biological activity.

Future research should aim to investigate the presence of this dipeptide in a wide array of organisms, from microorganisms to higher eukaryotes. Such a survey could reveal specific tissues or cellular compartments where Glycine, N,N-dimethylglycyl- accumulates, providing clues to its physiological role. For instance, its presence in high concentrations in metabolically active tissues might suggest a role in energy metabolism or stress response.

Development of Advanced Analytical Techniques for Trace Analysis

The lack of dedicated analytical methods for the detection and quantification of Glycine, N,N-dimethylglycyl- is a major impediment to its study. The development of highly sensitive and specific techniques is paramount for determining its presence in complex biological matrices, where it may exist in trace amounts.

Advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are prime candidates for this purpose. Future efforts will need to focus on synthesizing a pure standard of Glycine, N,N-dimethylglycyl- to develop and validate such methods. The establishment of these analytical tools will be a critical step in enabling the exploration of its biological distribution and metabolic dynamics.

In Silico Prediction and Validation of New Derivatives for Mechanistic Studies

Computational approaches offer a powerful avenue for exploring the potential properties and interactions of Glycine, N,N-dimethylglycyl- and its derivatives. In silico modeling can be employed to predict the three-dimensional structure of the dipeptide and its potential binding affinity to various enzymes and receptors.

Furthermore, computational tools can be used to design and screen a virtual library of Glycine, N,N-dimethylglycyl- derivatives with modified properties. For example, alterations to the peptide backbone or the N,N-dimethyl group could be explored to enhance stability, bioavailability, or biological activity. The most promising candidates from these in silico studies could then be synthesized and experimentally validated, providing valuable tools for mechanistic investigations.

Integration of Omics Data to Understand Global Metabolic Impact

A systems-level understanding of the impact of Glycine, N,N-dimethylglycyl- on cellular metabolism will require the integration of multiple "omics" datasets. By combining metabolomics, proteomics, and transcriptomics data from cells or organisms exposed to this dipeptide, researchers can construct a comprehensive picture of its effects.

Q & A

Q. What analytical methods are most robust for quantifying N,N-dimethylglycine in biological matrices, and how do they address matrix interference?

N,N-Dimethylglycine (DMG) is commonly quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity. Key steps include:

- Sample preparation : Deproteinization with methanol or acetonitrile to reduce matrix effects.

- Chromatographic separation : Hydrophilic interaction liquid chromatography (HILIC) columns to retain polar metabolites like DMG .

- Internal standards : Stable isotope-labeled analogs (e.g., d3-DMG) to correct for ion suppression/enhancement .

Validation parameters (linearity, recovery, limit of detection) should align with FDA/EMA guidelines for metabolomics studies.

Q. How can researchers distinguish DMG from structurally similar metabolites (e.g., sarcosine, betaine) in complex biological samples?

- Mass spectrometry : Use high-resolution MS (HRMS) to differentiate based on exact mass (DMG: C4H9NO2, m/z 103.0633) and fragmentation patterns. For example, DMG fragments via loss of CO2 (Δ−44 Da), unlike betaine .

- NMR spectroscopy : Distinct chemical shifts in ¹H-NMR (e.g., DMG’s N-methyl groups at δ ~3.0 ppm) versus betaine (δ ~3.3 ppm) .

Advanced Research Questions

Q. What experimental designs are optimal for resolving conflicting data on DMG’s role in one-carbon metabolism?

Conflicting reports exist on whether DMG acts as a methyl donor or a metabolic byproduct. To address this:

- Isotopic tracing : Use ¹³C-labeled methionine or choline to track methyl group transfer to DMG in cell cultures or animal models .

- Knockout models : Study DMG accumulation in Bhmt (betaine-homocysteine methyltransferase) knockout mice to clarify its dependency on betaine metabolism .

- Enzyme kinetics : Measure Km and Vmax of DMG dehydrogenase (DMGDH) across tissues to assess its metabolic flux .

Q. How does DMG modulate microbial growth, and what mechanisms explain its species-specific inhibitory effects?

DMG inhibits Saccharomyces cerevisiae under nitrogen limitation but has no effect on Candida albicans. Methodological approaches include:

- Growth assays : Compare DMG’s impact across yeast strains with varying nitrogen assimilation pathways .

- Metabolomic profiling : Quantify intracellular DMG and related metabolites (e.g., glycine, sarcosine) to identify metabolic bottlenecks .

- Genetic screens : Overexpress putative DMG transporters (e.g., Agp2 in S. cerevisiae) to test if toxicity arises from accumulation .

Q. What nonenzymatic pathways contribute to DMG synthesis in prebiotic or abiotic systems, and how do they inform hypotheses about its primordial role?

DMG forms via transamination between glycine and formaldehyde under mild aqueous conditions (pH 6–8, 50–70°C). Key experimental strategies:

- ¹³C-NMR tracking : Use labeled reactants (e.g., ¹³C-formaldehyde) to confirm DMG formation and rule out enzymatic contamination .

- Kinetic modeling : Compare rates of DMG synthesis versus degradation (e.g., decarboxylation) under simulated hydrothermal vent conditions .

Data Contradiction Analysis

Q. Why do studies report opposing correlations between DMG levels and disease states (e.g., cardiovascular risk vs. neuroprotection)?

- Context-dependent roles : In cardiovascular disease, elevated DMG may reflect impaired betaine metabolism and homocysteine accumulation . In neurological models, DMG’s anticonvulsant effects may arise from glycine receptor modulation .

- Population heterogeneity : Stratify human cohorts by folate/B-vitamin status, as DMG’s methyl-donor capacity depends on cofactor availability .

Q. How can researchers reconcile discrepancies in DMG’s reported effects on athletic performance?

While some studies claim DMG enhances endurance, others show no benefit. Mitigation strategies:

- Dose-response studies : Test DMG across physiological ranges (e.g., 50–500 mg/kg in rodents) to identify thresholds for efficacy .

- Endpoint specificity : Measure mitochondrial biomarkers (e.g., ATP/NADH ratios) alongside performance metrics to isolate mechanisms .

Methodological Best Practices

Q. What controls are essential when studying DMG’s interaction with metal ions in solvent extraction systems?

- Competition assays : Include EDTA or other chelators to confirm DMG’s metal-binding specificity .

- Spectroscopic validation : Use UV-Vis or EPR to characterize DMG-metal complexes (e.g., Pd²⁺ vs. Cu²⁺) .

Q. How should DMG stability be ensured during long-term storage of biological samples?

- Temperature : Store plasma/urine at −80°C to prevent DMG degradation via oxidation or microbial activity .